L18I
Description
L18I is a proteolysis-targeting chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) and Toll-like receptor (TLR) signaling pathways. Structurally, this compound combines a BTK-targeting ligand with lenalidomide, an E3 ligase recruiter, replacing pomalidomide used in earlier analogs like P13I. This modification enhances aqueous solubility (8.6 mM) and enables robust in vivo activity . This compound demonstrates nanomolar-range efficacy against both wild-type and C481S-mutant BTK, effectively suppressing downstream BCR signaling molecules such as PLCγ2, ERK1/2, and p38 . In preclinical models, this compound outperforms ibrutinib (a covalent BTK inhibitor) in reducing tumor growth and inflammatory cytokine production, with superior selectivity for BTK over off-target kinases like ITK, EGFR, and HER2 .
Properties
Molecular Formula |
C47H51N11O8 |
|---|---|
Molecular Weight |
897.994 |
IUPAC Name |
3-(4-(3-(2-(2-(2-(4-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)propyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C47H51N11O8/c48-43-41-42(32-13-15-35(16-14-32)66-34-10-2-1-3-11-34)53-58(44(41)50-30-49-43)33-9-5-19-55(27-33)47(62)38-29-56(54-52-38)20-22-64-24-26-65-25-23-63-21-6-8-31-7-4-12-36-37(31)28-57(46(36)61)39-17-18-40(59)51-45(39)60/h1-4,7,10-16,29-30,33,39H,5-6,8-9,17-28H2,(H2,48,49,50)(H,51,59,60)/t33-,39?/m1/s1 |
InChI Key |
PQIHIELQKZACPK-LXJLEQQOSA-N |
SMILES |
O=C(C(N(CC1=C2C=CC=C1CCCOCCOCCOCCN3N=NC(C(N4C[C@H](N5N=C(C6=CC=C(OC7=CC=CC=C7)C=C6)C8=C(N)N=CN=C85)CCC4)=O)=C3)C2=O)CC9)NC9=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L18I; L1-8I; L1 8I |
Origin of Product |
United States |
Comparison with Similar Compounds
Tables
Table 1. Comparative Efficacy in Preclinical Models
| Compound | DAH Prevalence Reduction | Tumor Growth Inhibition (TGI) | TLR Pathway Suppression |
|---|---|---|---|
| This compound | 70–80% | 85% (HBL-1 xenografts) | High |
| Ibrutinib | 30–40% | 60% | Low |
| GBD-9 | Not tested | 95% (DOHH2 cells) | Moderate |
Table 2. Key Structural and Functional Differences
| Feature | This compound | P13I | GBD-9 |
|---|---|---|---|
| E3 Ligase | Cereblon | Cereblon | Cereblon/VHL |
| Primary Target | BTK | BTK | BTK/GSPT1 |
| Mutation Coverage | C481S | C481S | Broad |
| Aqueous Solubility | 8.6 mM | 2.1 mM | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
